molecular formula C17H18ClNO3S2 B2554670 ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-68-0

ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2554670
CAS No.: 477504-68-0
M. Wt: 383.91
InChI Key: FIWRVDXLYQGURN-UHFFFAOYSA-N
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Description

This compound belongs to the class of cyclohepta[b]thiophene derivatives, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety. The core structure is functionalized at position 3 with an ethyl carboxylate group and at position 2 with a 5-chlorothiophene-2-carboxamide substituent. The chloro-substituted thiophene amide introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-2-22-17(21)14-10-6-4-3-5-7-11(10)24-16(14)19-15(20)12-8-9-13(18)23-12/h8-9H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWRVDXLYQGURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related analogs based on substituents, molecular weights (MW), and purity:

Compound Name Substituent at Position 2 MW Purity CAS No. Key Evidence
Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (Target) 5-Chlorothiophene-2-carboxamide ~389* N/A N/A -
Ethyl 2-(2-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 2-Chlorobenzamide 377.88 >90% 312949-43-2
Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 2-Chloroacetamide 327.84 N/A 76981-88-9
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamide 388.44 N/A 331819-60-4
Ethyl 2-benzamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Benzamide 353.46 N/A 312929-36-5

*Estimated based on structural similarity.

Key Observations :

  • Electronic Effects: The 5-chlorothiophene-2-carboxamide group in the target compound introduces a unique electronic profile compared to benzamide or nitrobenzamide analogs.
  • Steric Effects : Bulky substituents like 4-nitrobenzamido (MW 388.44) may reduce solubility compared to smaller groups like chloroacetyl (MW 327.84) .
  • Purity : Industrial-grade analogs (e.g., 2-chlorobenzamido derivative) achieve >90% purity, suggesting feasible scalability for the target compound .

Structural and Crystallographic Insights

  • Crystallography : Tools like SHELXL () and ORTEP-III () are critical for refining crystal structures of related compounds. For instance, confirms planar geometry in Schiff base analogs via single-crystal X-ray diffraction .
  • Conformational Analysis : The cycloheptane ring in the target compound likely adopts a boat-like conformation, similar to tetrahydrobenzo[b]thiophene derivatives .

Biological Activity

Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry. The unique structural features of this compound suggest potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O3S2C_{19}H_{23}ClN_2O_3S^2. The compound's structure includes a chlorothiophene moiety which may influence its biological activity.

Key Features:

  • Molecular Weight: 392.97 g/mol
  • IUPAC Name: Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
  • InChI: InChI=1S/C19H23ClN2O3S2/c1-6-25-17(24)13-10-9-18(2,3)22-19(4,5)14(10)27-16(13)21-15(23)11-7-8-12(20)26-11/h7-8,22H,6,9H2,1-5H3,(H,21,23)

Medicinal Chemistry Applications

Research indicates that thiophene derivatives exhibit significant biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This compound has been explored for its potential as:

  • Anticancer Agent: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
  • Anti-inflammatory Properties: The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Activity: The presence of the chlorothiophene group enhances its interaction with microbial targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition: It may act as an inhibitor for certain kinases or proteases involved in cancer progression.
  • Receptor Modulation: The compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.

Comparative Analysis

A comparative analysis with similar thiophene derivatives reveals unique properties that may enhance its biological activity:

Compound NameStructureBiological Activity
SuprofenNonsteroidal anti-inflammatory drugAnti-inflammatory
ArticaineDental anestheticAnesthetic effects

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity: Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to ethyl 2-(5-chlorothiophene-2-amido) exhibited selective cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Research: A study in Phytotherapy Research indicated that thiophene derivatives possess significant anti-inflammatory effects through the inhibition of NF-kB signaling pathways.

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